4-(ethylsulfonamidomethyl)-N-(2-methoxyphenethyl)cyclohexanecarboxamide
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Overview
Description
4-(ethylsulfonamidomethyl)-N-(2-methoxyphenethyl)cyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexane ring substituted with an ethylsulfonamidomethyl group and a 2-methoxyphenethyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylsulfonamidomethyl)-N-(2-methoxyphenethyl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One possible synthetic route is as follows:
Formation of the Cyclohexanecarboxamide Core: The cyclohexanecarboxamide core can be synthesized by reacting cyclohexanecarboxylic acid with an appropriate amine under dehydrating conditions, such as using thionyl chloride or carbodiimide reagents.
Introduction of the Ethylsulfonamidomethyl Group: The ethylsulfonamidomethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the cyclohexanecarboxamide with ethylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the 2-Methoxyphenethyl Group: The final step involves the attachment of the 2-methoxyphenethyl group through a reductive amination reaction. This can be achieved by reacting the intermediate product with 2-methoxyphenethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(ethylsulfonamidomethyl)-N-(2-methoxyphenethyl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, which may reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones, or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted sulfonamides or ethers.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in the study of enzyme inhibition, particularly those enzymes involved in sulfonamide metabolism.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(ethylsulfonamidomethyl)-N-(2-methoxyphenethyl)cyclohexanecarboxamide would depend on its specific application. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(methylsulfonamidomethyl)-N-(2-methoxyphenethyl)cyclohexanecarboxamide: Similar structure but with a methyl group instead of an ethyl group.
4-(ethylsulfonamidomethyl)-N-(2-hydroxyphenethyl)cyclohexanecarboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
4-(ethylsulfonamidomethyl)-N-(2-methoxyphenethyl)benzamide: Similar structure but with a benzamide core instead of a cyclohexanecarboxamide core.
Uniqueness
4-(ethylsulfonamidomethyl)-N-(2-methoxyphenethyl)cyclohexanecarboxamide is unique due to the combination of its cyclohexane core, ethylsulfonamidomethyl group, and 2-methoxyphenethyl group. This specific arrangement of functional groups imparts distinct chemical properties and potential biological activities that may not be present in similar compounds.
Properties
IUPAC Name |
4-[(ethylsulfonylamino)methyl]-N-[2-(2-methoxyphenyl)ethyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-3-26(23,24)21-14-15-8-10-17(11-9-15)19(22)20-13-12-16-6-4-5-7-18(16)25-2/h4-7,15,17,21H,3,8-14H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEAVDNONQIIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1CCC(CC1)C(=O)NCCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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